

Cefpirome Sulfate Solid-State Stability: A Technical Support Resource

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Compound of Interest

Compound Name: Cefpirome Sulfate

Cat. No.: B1249957

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the solid-state stability of **Cefpirome Sulfate**. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the solid-state stability of **Cefpirome Sulfate**?

A1: The primary factors influencing the solid-state stability of **Cefpirome Sulfate** are temperature and relative humidity (RH).[1][2][3] Increased temperature and humidity accelerate the degradation of the compound.[4]

Q2: What is the degradation kinetic profile of **Cefpirome Sulfate** in the solid state?

A2: The degradation of **Cefpirome Sulfate** in the solid state follows first-order kinetics.[1][2][3][5] This means the rate of degradation is directly proportional to the concentration of the drug.

Q3: What are the known degradation products of **Cefpirome Sulfate** in the solid state?

A3: Four primary degradation products have been identified through studies using HPLC-DAD and ESI-Q-TOF mass spectrometry.[1][2][3] While the specific structures are complex, they are formed through modifications of the Cefpirome molecule. Further characterization of impurities

and isomers has also been conducted using two-dimensional liquid chromatography coupled with mass spectrometry.[6][7]

Q4: How should **Cefpirome Sulfate** be stored to ensure its stability?

A4: To ensure stability, **Cefpirome Sulfate** should be stored in a well-closed container, protected from moisture and high temperatures. The degradation behavior of **Cefpirome Sulfate** provides a basis for selecting appropriate storage conditions.[7]

Troubleshooting Guide

Problem: I am observing unexpected peaks in my HPLC analysis of solid **Cefpirome Sulfate**.

- Possible Cause 1: Degradation due to improper storage.
 - Solution: Review the storage conditions of your sample. Ensure it has been protected from high temperatures and humidity. Compare your chromatogram with published data on **Cefpirome Sulfate** degradation products to see if the unexpected peaks correspond to known degradants.[1][6]
- Possible Cause 2: Presence of inherent impurities.
 - Solution: Bulk samples of **Cefpirome Sulfate** may contain inherent impurities.[7] It is crucial to characterize the impurity profile of your starting material. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) can be used for the identification and characterization of these impurities.[6][7]

Problem: My quantitative analysis shows a lower than expected potency for **Cefpirome Sulfate**.

- Possible Cause: Degradation of the compound.
 - Solution: As **Cefpirome Sulfate** is susceptible to degradation, a lower potency reading may indicate that the sample has degraded over time or due to exposure to adverse conditions.[4][5] It is recommended to re-test a freshly prepared sample or a sample that has been stored under ideal conditions.

Data on Solid-State Degradation Kinetics

The degradation of **Cefpirome Sulfate** in the solid state has been studied under various conditions of temperature and relative humidity. The following table summarizes the kinetic and thermodynamic parameters for the degradation process.

Temperature (K)	Relative Humidity (%)	Rate Constant (k) x 10 ⁻⁷ (s ⁻¹)	Half-life (t _{0.5}) (days)
393	0	1.83	43.9
369	~50.9	1.05	76.5
369	~90.0	2.51	32.0

Data sourced from forced degradation studies.[\[4\]](#)

Experimental Protocols

Stability-Indicating HPLC Method

This method is designed for the quantitative determination of **Cefpirome Sulfate** in the presence of its degradation products.[\[8\]](#)

- Chromatographic System:
 - Column: Lichrospher RP-18 (5 µm particle size, 125 mm x 4 mm)
 - Mobile Phase: A mixture of 12 mM ammonium acetate and acetonitrile (90:10 v/v)
 - Flow Rate: 1.0 mL/min
 - Detection Wavelength: 270 nm
 - Column Temperature: 30°C
 - Injection Volume: 10 µL[\[4\]](#)[\[8\]](#)
- Sample Preparation:

- Accurately weigh a 5.0 mg sample of **Cefpirome Sulfate**.
- For solid-state degradation studies, subject the sample to the desired stress conditions (e.g., heat, humidity).
- After exposure, dissolve the sample in a mixture of acetonitrile and water (1:1 v/v).
- Quantitatively transfer the solution to a measuring flask and dilute to the desired concentration with the same solvent mixture.^[4]

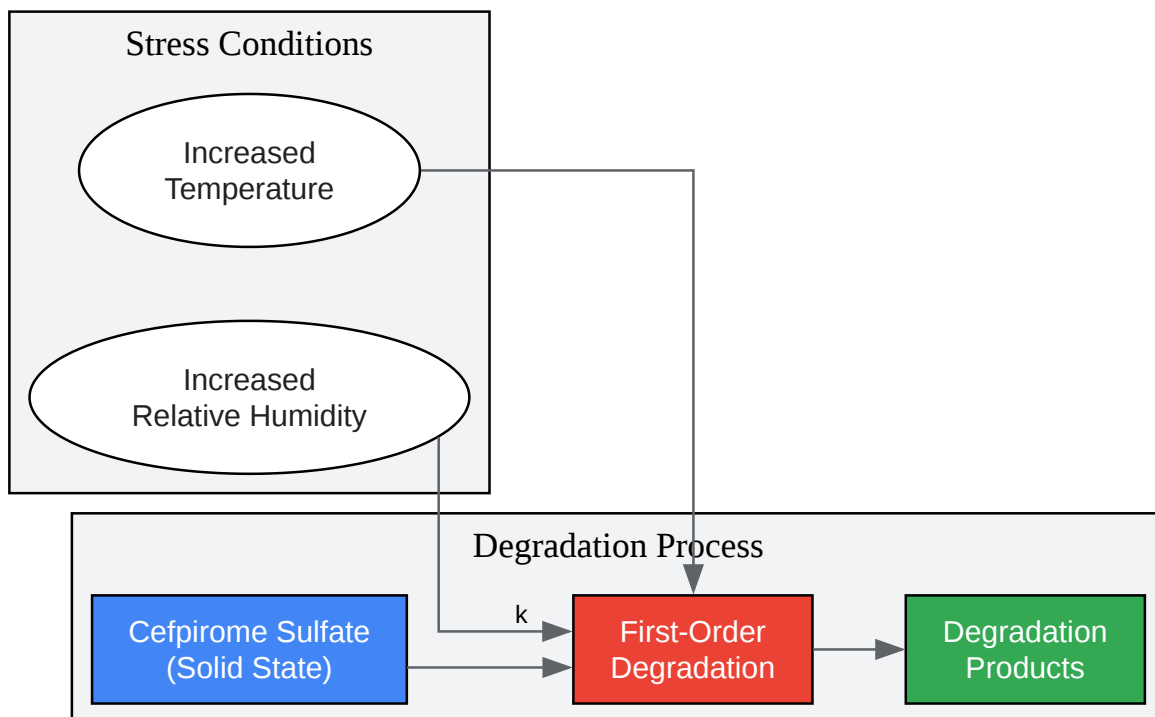
Forced Degradation Study Protocol (Thermal Degradation)

This protocol is used to investigate the effect of temperature and humidity on the solid-state stability of **Cefpirome Sulfate**.^[4]

- Weigh 5 mg samples of **Cefpirome Sulfate** into glass vials.
- Place the vials in heat chambers set to the desired temperatures and relative humidity levels (e.g., 393 K at RH = 0%, 369 K at RH ~ 50.9%, and 369 K at RH ~ 90.0%).^[4]
- At specified time intervals, remove a vial from the chamber and allow it to cool to room temperature.
- Dissolve the contents of the vial in a mixture of acetonitrile and water (1:1 v/v).
- Quantitatively transfer the solution to a measuring flask and dilute to 25.0 mL with the same solvent mixture.^[4]
- Analyze the sample using the stability-indicating HPLC method described above.

Visualizations

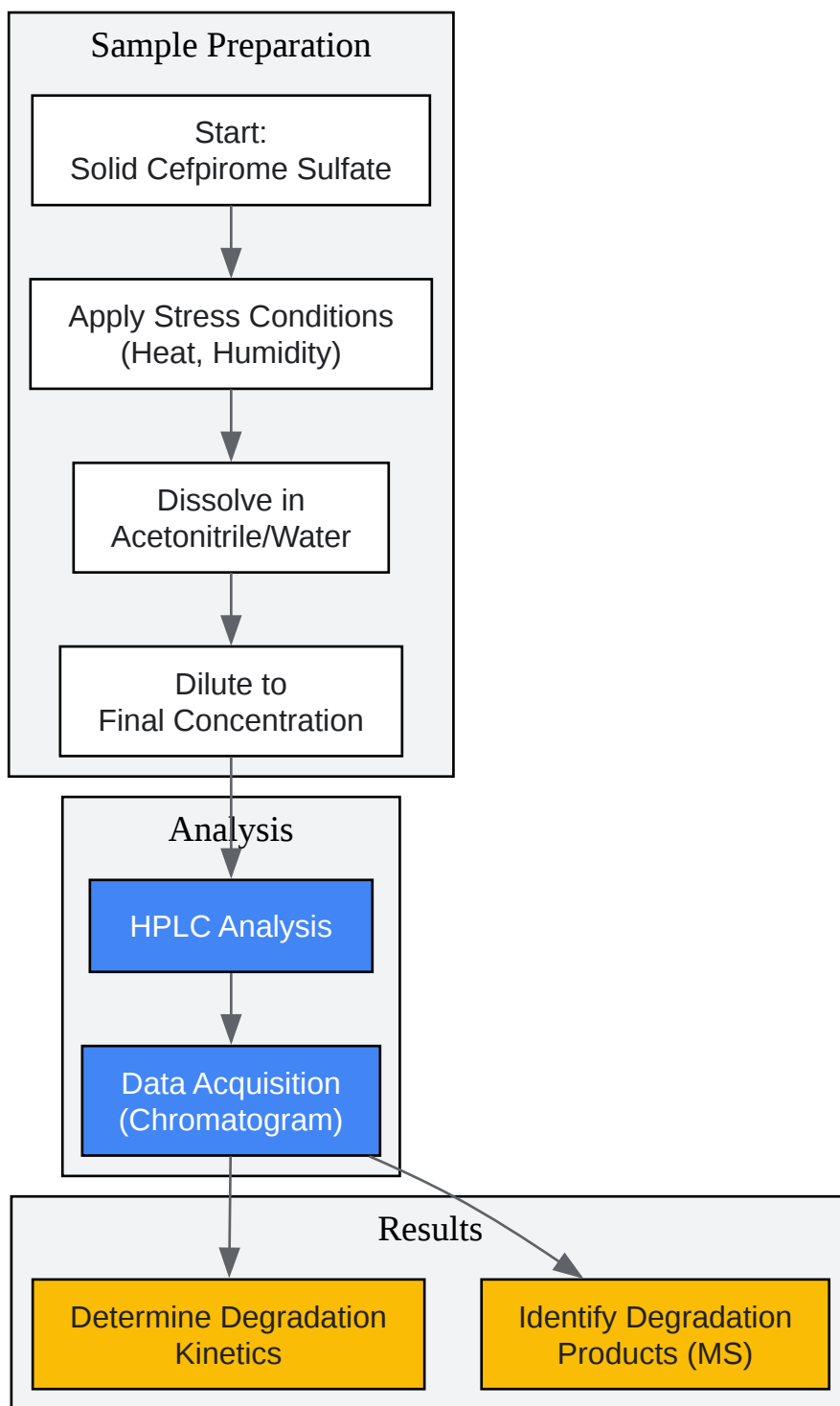
Cefpirome Sulfate Solid-State Degradation Pathway



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Caption: Factors influencing the solid-state degradation of **Cefpirome Sulfate**.

Experimental Workflow for Stability Testing



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Caption: Workflow for solid-state stability analysis of **Cefpirome Sulfate**.

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